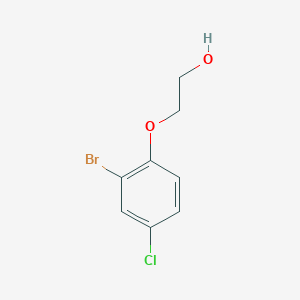

2-(2-Bromo-4-chlorophenoxy)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOPLZSKRFLESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Exploration for 2 2 Bromo 4 Chlorophenoxy Ethan 1 Ol

Precursor Design and Retrosynthetic Analysis for the 2-(2-Bromo-4-chlorophenoxy)ethan-1-ol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the most logical retrosynthetic disconnection is the ether C-O bond. This bond cleavage leads to two primary synthons: a nucleophilic 2-bromo-4-chlorophenoxide anion and a two-carbon electrophile.

This analysis suggests two main precursor molecules:

2-Bromo-4-chlorophenol (B154644) : This molecule serves as the aromatic core and the eventual nucleophile after deprotonation.

A C2 Electrophile : This can be a molecule like 2-bromoethanol, 2-chloroethanol (B45725), or ethylene (B1197577) oxide.

The forward synthesis, therefore, would involve the reaction of 2-bromo-4-chlorophenol with one of these C2 electrophiles to form the desired ether linkage. The choice between these C2 synthons depends on factors like reactivity, cost, and reaction conditions.

Investigation of Williamson Ether Synthesis and Related O-Alkylation Protocols for this compound

The Williamson ether synthesis is a classical and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org It typically involves an SN2 reaction between an alkoxide ion (in this case, a phenoxide) and a primary alkyl halide. wikipedia.orglibretexts.org The proposed synthesis of this compound via this method would involve the deprotonation of 2-bromo-4-chlorophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a reagent like 2-bromoethanol. francis-press.commasterorganicchemistry.com

Optimization of Reaction Conditions (e.g., base, solvent, temperature) for Selective Synthesis

Achieving high yields and selectivity in the Williamson ether synthesis is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, and temperature. byjus.com

Base : A suitable base is required to deprotonate the phenolic hydroxyl group. The acidity of the phenol (B47542) is enhanced by the electron-withdrawing halogen substituents, facilitating this step. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and stronger bases like sodium hydride (NaH) for complete deprotonation. byjus.com

Solvent : Polar aprotic solvents are generally preferred as they can solvate the cation of the base without participating in hydrogen bonding, which would otherwise hinder the nucleophilicity of the phenoxide. chemistrytalk.org Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are common choices. byjus.comchemistrytalk.org

Temperature : The reaction temperature typically ranges from room temperature to around 100°C. byjus.com Higher temperatures can increase the reaction rate but may also promote side reactions, such as elimination if secondary or tertiary alkyl halides were used. libretexts.org For the proposed synthesis with a primary electrophile like 2-bromoethanol, this is less of a concern.

Table 1: Theoretical Optimization of Williamson Ether Synthesis Conditions

| Base | Solvent | Typical Temperature (°C) | Anticipated Outcome |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetonitrile | 50-80 | Moderate reactivity, good for substrates sensitive to stronger bases. A common and cost-effective choice. |

| Sodium Hydroxide (NaOH) | DMF | 25-100 | Effective deprotonation, but the presence of water as a byproduct could affect the reaction. |

| Sodium Hydride (NaH) | THF / DMF | 0-60 | Strong, non-nucleophilic base that provides irreversible deprotonation, often leading to high yields. Requires anhydrous conditions. |

Influence of Halogenation Pattern on Synthetic Yield and Selectivity

The halogenation pattern on the phenol ring significantly influences the reaction. The bromine and chlorine atoms are electron-withdrawing groups, which have two primary effects:

Increased Acidity : They increase the acidity of the phenolic proton, making it easier to form the phenoxide nucleophile with a weaker base.

Nucleophilicity : While making the phenol more acidic, the electron-withdrawing nature can slightly decrease the nucleophilicity of the resulting phenoxide anion. However, in most cases, the phenoxide remains a potent enough nucleophile for the reaction to proceed efficiently.

A potential side reaction in the synthesis of phenoxides is C-alkylation, where the electrophile attacks the aromatic ring instead of the oxygen atom. However, O-alkylation is generally kinetically favored, and careful control of reaction conditions can minimize this outcome. researchgate.net

Exploration of Alternative Synthetic Routes to this compound

While the Williamson ether synthesis is a robust method, modern organic chemistry offers several catalytic alternatives for C-O bond formation.

Catalytic Approaches (e.g., palladium-catalyzed C-O coupling) for Aryl Ether Formation

Transition-metal-catalyzed cross-coupling reactions provide powerful alternatives for forming C-O bonds, often under milder conditions than traditional methods.

Ullmann Condensation : This is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern variations use soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.org This could theoretically be applied by coupling 2-bromo-4-chlorophenol with 2-bromoethanol, although this is less common than the standard Williamson approach.

Buchwald-Hartwig C-O Coupling : This palladium-catalyzed reaction has become a premier method for forming aryl ethers. wikipedia.orgorganic-chemistry.org It involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgwuxiapptec.com This method is known for its broad substrate scope and functional group tolerance. nih.govrsc.org For the target molecule, this could involve reacting 2-bromo-4-chlorophenol with a suitable C2 component, though it's more commonly used for coupling aryl halides with alcohols.

Table 2: Comparison of Synthetic Routes for Aryl Ether Formation

| Method | Metal Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | None | Base (e.g., K₂CO₃, NaH), polar aprotic solvent | Well-established, cost-effective, reliable for primary halides. | Can be limited by steric hindrance, potential for side reactions. |

| Ullmann Condensation | Copper (Cu) | High temperatures, polar solvents (classic); Milder with modern ligands | Good for electron-deficient aryl halides. arkat-usa.org | Classic conditions are harsh; modern methods can be expensive. wikipedia.org |

| Buchwald-Hartwig Coupling | Palladium (Pd) | Pd-catalyst, phosphine ligand, base | Very broad scope, high functional group tolerance, mild conditions. wikipedia.org | Catalyst and ligand can be expensive; requires inert atmosphere. |

Hydroxylation Strategies for Halogenated Phenols

This section addresses the synthesis of the key precursor, 2-bromo-4-chlorophenol. The regioselective introduction of halogen atoms onto a phenol ring is a critical step. Common strategies include:

Electrophilic Bromination of 4-chlorophenol : A straightforward approach is the direct bromination of commercially available 4-chlorophenol. The hydroxyl group is an activating, ortho-, para-director. Since the para position is blocked by chlorine, the incoming bromine electrophile is directed to the ortho position.

Electrophilic Chlorination of 2-bromophenol : An alternative route is the chlorination of 2-bromophenol. Using reagents like N-chlorosuccinimide (NCS) with a sulfuric acid catalyst in acetonitrile can achieve para-chlorination to yield the desired product in high yield. This method avoids the use of hazardous chlorine gas. The development of catalysts to control the regioselectivity of phenol halogenation is an active area of research. acs.orgacs.orgscientificupdate.comscientificupdate.com

Scale-Up Considerations and Process Intensification in this compound Production

The successful transition of the synthesis of this compound from a laboratory curiosity to an industrial-scale process requires a thorough evaluation of numerous scale-up parameters. The inherent challenges of large-scale chemical manufacturing, such as ensuring safety, maintaining product consistency, and achieving economic viability, must be systematically addressed. For the synthesis of this specific ether, which is typically achieved via the Williamson ether synthesis, key considerations revolve around reaction kinetics, heat management, and purification. Process intensification offers a suite of innovative technologies to overcome these challenges, promising more efficient, safer, and sustainable production routes compared to traditional batch processing.

Key Challenges in Scaling-Up Production

The translation of a laboratory procedure for synthesizing this compound to a multi-kilogram or pilot-plant scale introduces several significant challenges. These issues are common in Williamson ether synthesis and are amplified by the increased volume and mass of reactants. wikipedia.orgyoutube.com

Heat Transfer and Thermal Management: The initial deprotonation of 2-bromo-4-chlorophenol with a strong base is often a highly exothermic step. In large batch reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," which can cause solvent boiling, promote undesirable side reactions, and pose significant safety risks. evitachem.com

Mixing and Mass Transfer: Achieving homogeneous mixing of reactants, especially in multi-phase systems (e.g., solid base in a liquid solvent), is critical. Inefficient mixing can lead to low yields, inconsistent product quality, and the formation of impurities due to localized excesses of reagents.

Side Reactions and Impurity Profile: The Williamson synthesis is often competitive with base-catalyzed elimination reactions of the alkylating agent. numberanalytics.com At the elevated temperatures that can occur during scale-up, the formation of by-products may increase. For aryloxide nucleophiles, there is also a potential for competing alkylation on the aromatic ring. wikipedia.org These impurities can be difficult and costly to remove during downstream purification.

The following table summarizes the primary challenges encountered during the scale-up of this compound synthesis.

| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms/Tons) | Key Challenges |

| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; poor heat dissipation. | Runaway reactions, side-product formation. |

| Mixing | Rapid and efficient mixing (e.g., magnetic stirrer). | Slower mixing, potential for dead zones. | Inconsistent reaction, lower yields. |

| Reagent Addition | Can be added quickly or all at once. | Requires slow, controlled addition over hours. | Safety risks, extended batch times. |

| Side Reactions | Generally minimal and easily managed. | Can become significant, complicating purification. | Product quality, increased costs. |

| Solvent Choice | Based primarily on reaction performance. | Must consider cost, safety, and environmental impact. | Process economics and sustainability. |

Process Intensification Strategies

Process intensification involves the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. proquest.com For the production of this compound, several of these strategies can be employed to mitigate the challenges of traditional batch manufacturing.

Continuous Flow Synthesis: Shifting from batch reactors to continuous flow systems offers a transformative solution to many scale-up problems. beilstein-journals.orgmdpi.com In a flow reactor, reactants are continuously pumped through a tube or channel where they mix and react. The small internal dimensions of these reactors provide a very high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. mdpi.com This minimizes the risk of thermal runaways and reduces the formation of temperature-dependent by-products. The enhanced mixing in flow reactors also leads to more consistent product quality and potentially higher yields. rsc.org Scaling up in a flow system is often achieved through "numbering-up," where multiple reactors are run in parallel, or by simply running the single reactor for a longer duration. scielo.br

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times for Williamson ether synthesis, potentially reducing batch cycles from hours to minutes. numberanalytics.com This technology can improve energy efficiency and may lead to cleaner reactions with fewer side products, simplifying purification efforts. While scaling microwave chemistry has its own challenges, commercial-scale microwave reactors are becoming more common in pharmaceutical and fine chemical manufacturing.

Advanced Catalysis: The use of phase-transfer catalysts (PTCs) is a well-established technique for accelerating reactions in biphasic systems, which is often the case in Williamson ether synthesis (e.g., an aqueous base and an organic solvent). A PTC facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction with the alkylating agent occurs. This can increase reaction rates, allow for the use of milder reaction conditions, and potentially enable the use of less hazardous and more environmentally benign solvents like water. researchgate.net

The table below contrasts a traditional batch process with a conceptual continuous flow process for the synthesis of this compound, highlighting the potential benefits of process intensification.

| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Advantage of Process Intensification |

| Reaction Volume | 1000 L | 1 L | Smaller footprint, reduced solvent inventory, enhanced safety. |

| Temperature Control | ± 5-10 °C variation | ± 1 °C variation | Precise control, minimizes side reactions, improves consistency. |

| Residence Time | 6-12 hours | 10-30 minutes | Drastically increased throughput and productivity. |

| Mixing | Mechanical stirring, potential for inhomogeneity | Efficient diffusive mixing | Superior mass transfer, higher and more consistent yields. |

| Safety | High risk due to large volume of reactants | Low risk due to small reaction volume at any given time | Inherently safer design. |

| Scalability | Requires larger, redesigned vessels | Numbering-up or longer run times | More flexible and predictable scale-up. |

Molecular Structure, Conformation, and Intermolecular Interactions of 2 2 Bromo 4 Chlorophenoxy Ethan 1 Ol

Advanced Spectroscopic Analyses for Structural Elucidation (Beyond Basic Identification)

The definitive structural characterization of 2-(2-Bromo-4-chlorophenoxy)ethan-1-ol necessitates the application of advanced spectroscopic techniques that provide insights beyond simple confirmation of its presence. These methods are crucial for understanding the molecule's three-dimensional structure, electronic environment, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For a molecule like this compound, detailed NMR studies can reveal information about its conformational dynamics and the electronic influence of its halogen substituents.

Dynamic NMR (DNMR) techniques are employed to study the kinetics of processes that cause nuclei to exchange between different chemical environments. ox.ac.uk In this compound, rotation around the single bonds, specifically the C(aryl)–O, O–C(ethyl), and C–C bonds, leads to different conformations. At low temperatures, the rate of this rotation can be slowed to the point where distinct signals for each conformation are observable in the NMR spectrum. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. ox.ac.uk

The energy barrier for rotation around the C(aryl)-O bond is influenced by the steric bulk of the ortho-bromo substituent. Similarly, rotation around the C-C bond of the ethanol (B145695) side chain leads to interconversion between staggered and eclipsed conformations. youtube.com The energy difference between these conformers represents the activation barrier to rotation. youtube.com By analyzing the changes in the NMR spectrum at various temperatures, it is possible to calculate the activation energy (ΔG‡) for these conformational exchanges, providing quantitative data on the molecule's flexibility and the stability of its conformers. nih.gov While specific experimental data for this compound is not available, studies on similar molecules like N-benzhydrylformamides show that rotational barriers can be quantified using these methods. nih.gov

The chemical shifts of the carbon and proton nuclei in an NMR spectrum are highly sensitive to their local electronic environment. ucl.ac.uk The presence of the bromine and chlorine atoms on the phenyl ring of this compound significantly influences the chemical shifts of the aromatic protons and carbons.

Halogens exert a strong influence on the ¹³C NMR chemical shifts of the benzene (B151609) ring. rsc.org The electronegativity of these substituents leads to a deshielding effect on the directly bonded carbon atom (ipso-carbon), causing its signal to appear at a higher chemical shift (downfield). researchgate.netiosrjournals.org This deshielding is due to a combination of inductive withdrawal of electron density and paramagnetic effects. rsc.orgresearchgate.net The effects of multiple substituents on the benzene ring are generally additive, allowing for the prediction of chemical shifts. ucl.ac.ukrsc.org

For the aromatic protons, the halogen substituents also cause distinct shifts. The ortho-bromo and para-chloro groups withdraw electron density from the aromatic ring, generally causing the remaining aromatic protons to be deshielded and resonate at higher frequencies compared to unsubstituted benzene. modgraph.co.uk Anisotropic effects, where the electron clouds of the C-Br and C-Cl bonds generate local magnetic fields, also contribute to the observed chemical shifts of nearby protons. modgraph.co.uk The precise chemical shift of each aromatic proton provides a detailed map of the electronic landscape of the substituted phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents expected chemical shift ranges based on general principles and data for similar functional groups. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Aromatic CH | 6.8 - 7.5 | 115 - 135 | Influenced by the deshielding effects of halogen substituents and the ether linkage. ucl.ac.ukmodgraph.co.uk |

| C-H ₂-OH | 3.8 - 4.0 | 60 - 65 | Adjacent to the electron-withdrawing hydroxyl group. |

| O-CH ₂- | 4.0 - 4.2 | 70 - 75 | Adjacent to the electron-withdrawing phenoxy group. |

| OH | Variable (1.5 - 4.0) | - | Position is concentration and solvent dependent due to hydrogen bonding and chemical exchange. researchgate.net |

| C-Br | - | 110 - 120 | Direct attachment of bromine causes a significant downfield shift. rsc.org |

| C-Cl | - | 125 - 135 | Direct attachment of chlorine causes a downfield shift. rsc.org |

| C-O (Aromatic) | - | 150 - 160 | The ether oxygen deshields the attached aromatic carbon. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula unequivocally. For this compound (C₈H₈BrClO₂), HRMS would confirm this composition by matching the measured mass to the calculated exact mass.

Tandem mass spectrometry (MS/MS), a feature of modern mass spectrometers, involves the fragmentation of a selected precursor ion to produce a spectrum of product ions. ucdavis.edu The analysis of these fragmentation patterns provides valuable information about the molecule's structure. mdpi.comresearchgate.net For this compound, several characteristic fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common pathway for alcohols. This would result in the loss of a CH₂OH radical.

Ether Bond Cleavage: The bond between the ethoxy side chain and the phenyl ring can cleave, leading to fragments corresponding to the halogenated phenoxy group and the ethanol side chain.

Loss of Halogens: Fragmentation can involve the loss of a bromine or chlorine radical, or the elimination of HBr or HCl. nih.gov The presence of both bromine and chlorine would produce a characteristic isotopic pattern in the mass spectrum, aiding in the identification of fragments containing these elements.

Aromatic Ring Fragmentation: At higher energies, the substituted benzene ring can fragment, often through processes like the loss of carbon monoxide (CO). nih.gov

Table 2: Plausible High-Resolution Mass Spectrometry Fragments for this compound This table outlines potential fragmentation pathways and the resulting ions. The m/z values correspond to the most abundant isotopes.

| Proposed Fragment Ion | Formula | Plausible Fragmentation Pathway |

| [M - CH₂OH]⁺ | C₇H₅BrClO | Alpha-cleavage at the alcohol group. |

| [M - H₂O]⁺ | C₈H₆BrCl | Loss of water from the alcohol group. |

| [C₆H₃BrClO]⁺ | C₆H₃BrClO | Cleavage of the ether C-O bond. |

| [M - Br]⁺ | C₈H₈ClO₂ | Loss of a bromine radical. |

| [M - Cl]⁺ | C₈H₈BrO₂ | Loss of a chlorine radical. |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. kurouskilab.com Each technique relies on different principles: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in polarizability. researchgate.net

For this compound, the key functional groups each have characteristic vibrational modes:

O-H Stretch: The alcohol group will exhibit a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethan-1-ol side chain appear just below 3000 cm⁻¹.

C=C Stretches: Vibrations from the aromatic ring typically produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The spectrum will contain C-O stretching bands for both the alcohol (around 1050-1150 cm⁻¹) and the aryl ether (around 1200-1250 cm⁻¹).

C-Halogen Stretches: The C-Cl and C-Br stretching vibrations occur in the fingerprint region of the spectrum, typically below 800 cm⁻¹. These bands can sometimes be weak in IR but stronger in Raman spectra.

The complementarity of the two techniques is useful; for instance, the symmetric vibrations of the benzene ring often produce strong signals in the Raman spectrum but may be weak in the IR spectrum. kurouskilab.com

Table 3: Expected IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Strong |

| C-O Stretch (Ether) | 1200 - 1250 | Strong | Medium |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong | Medium |

| C-Cl Stretch | 600 - 800 | Medium | Strong |

| C-Br Stretch | 500 - 650 | Medium | Strong |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations.

Conformational Analysis and Flexibility of the this compound Scaffold

The primary sources of flexibility are the rotations about the C(aryl)–O, O–C(ethyl), and C–C bonds. Conformational analysis of similar structures, such as bromoethane (B45996) and fluoroethanols, reveals that staggered conformations are generally energy minima, while eclipsed conformations are energy maxima. youtube.comrsc.org For the C-C bond in the ethanol moiety, this results in anti and gauche conformers.

The relative stability of these conformers is governed by a balance of steric and electronic effects.

Steric Hindrance: The bulky bromo substituent at the ortho position of the phenyl ring can sterically hinder rotation around the C(aryl)–O bond, potentially favoring a conformation where the ethoxy group is oriented away from the bromine atom.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction can occur between the hydrogen of the hydroxyl group and the oxygen atom of the ether linkage. This would favor a specific gauche conformation around the C-C bond, creating a five-membered pseudo-ring structure.

Gauche Effect: In systems containing electronegative atoms, such as the O-C-C-O fragment in this molecule, there can be a preference for the gauche conformation over the anti conformation, contrary to what would be predicted based on sterics alone. rsc.org

Computational modeling, in conjunction with NMR data (such as coupling constants and Nuclear Overhauser Effect measurements), can be used to determine the relative populations of the different stable conformers and to map the potential energy surface of the molecule, providing a comprehensive understanding of its conformational preferences and flexibility. rsc.org

Theoretical and Experimental Approaches to Conformational Landscapes

The conformational landscape of flexible molecules like this compound is typically explored through a combination of theoretical calculations and experimental spectroscopic methods. Due to the lack of specific studies on this compound, the methodologies applied to analogous structures, such as halogenated ethanols, provide a framework for understanding its likely conformational behavior. rsc.org

Theoretical Approaches:

Ab initio Molecular Orbital (MO) calculations and Density Functional Theory (DFT): These computational quantum chemistry methods are employed to calculate the energies of different possible conformations (rotamers) of the molecule. By systematically rotating the rotatable bonds (C-O ether bonds, C-C ethanol bond, and the C-O aryl bond), a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For halogenated compounds, methods that accurately account for electron correlation and dispersion forces are essential. nih.gov

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for conformational analysis in solution. rsc.org By analyzing vicinal coupling constants (³J-values) between protons on adjacent carbons, the dihedral angles can be estimated using the Karplus equation. This allows for the determination of the relative populations of different conformers. Nuclear Overhauser Effect (NOE) measurements can provide additional information about through-space proximity between atoms, further confirming conformational assignments. rsc.org

A hypothetical study on this compound would likely identify several low-energy conformers, distinguished by the relative orientations of the phenyl ring, the ethan-1-ol side chain, and the hydroxyl group, particularly the gauche and anti (trans) arrangements around the C-C and C-O bonds. rsc.org

Influence of Ortho-Halogen Substituents on Aromatic Ring Rotation and Ether Linkage Conformation

The presence of a bromine atom at the ortho position of the phenoxy group has a profound impact on the molecule's conformational preferences. Halogens exert both an inductive effect and a resonance effect. libretexts.org While they are electronegative and withdraw electron density from the ring inductively, they also possess lone pairs that can be donated to the ring via resonance. masterorganicchemistry.com

Steric Hindrance: The bulky bromine atom ortho to the ether linkage creates significant steric hindrance. This restricts the free rotation of the phenyl ring around the C(aryl)-O bond. As a result, the molecule is likely to adopt a conformation where the ethan-1-ol side chain is oriented away from the bromine atom to minimize steric clash.

Ether Linkage Conformation: The conformation of the C(aryl)-O-C-C linkage is also influenced by the ortho-substituent. In similar structures, the dihedral angle of this linkage is often non-planar to alleviate steric strain. For instance, in the related molecule 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, the angle between the two aromatic planes is a significant 71.31°. researchgate.net This suggests that the 2-(2-bromo-4-chlorophenoxy) moiety in the title compound will also likely adopt a twisted, non-planar conformation.

The interplay of these steric and electronic factors leads to a higher energy barrier for rotation around the C(aryl)-O bond compared to an unsubstituted phenoxyethanol (B1677644).

Table 1: Predicted Conformational Influences of Halogen Substituents

| Structural Feature | Influencing Substituent | Primary Effect | Predicted Conformational Outcome |

|---|---|---|---|

| Aromatic Ring Rotation (around C-O bond) | ortho-Bromo | Steric Hindrance | Restricted rotation; higher rotational energy barrier. |

| Ether Linkage (C-O-C-C) | ortho-Bromo | Steric Repulsion | Adoption of a non-planar (twisted) conformation. |

| Ethanol Side Chain (O-C-C-O) | Hydroxyl Group | Gauche Effect / H-Bonding | Preference for gauche conformation, potentially stabilized by intramolecular H-bonding. |

Investigation of Intermolecular Forces and Halogen Bonding Involving this compound

The bromine and chlorine atoms in this compound are not merely passive substituents; they can actively participate in highly directional non-covalent interactions known as halogen bonds. wiley-vch.de A halogen bond (R–X···Y) forms between an electrophilic region on the halogen atom (X), known as a σ-hole, and a nucleophilic (electron-rich) site (Y) on an adjacent molecule. nih.gov

Computational Modeling of Halogen Bond Interactions with Electron Donors

Computational chemistry provides essential tools for predicting and characterizing halogen bonds where experimental data is unavailable. nih.gov

Electrostatic Potential (ESP) Maps: The σ-hole concept is visualized using ESP maps, which are calculated computationally. For this compound, calculations would show a region of positive electrostatic potential on the outer surface of both the bromine and chlorine atoms, opposite to the C-Br and C-Cl covalent bonds. The magnitude of this positive σ-hole is generally larger for heavier, more polarizable halogens, suggesting the bromine atom would be the more potent halogen bond donor. researchgate.net

Interaction Energy Calculations: High-level quantum mechanical methods can be used to model the interaction between the subject molecule and various electron donors (Lewis bases), such as the oxygen of a carbonyl group or the nitrogen of a pyridine (B92270) ring. These calculations provide the binding energy, geometry, and nature of the halogen bond. The interaction energy is typically decomposed into electrostatic, dispersion, and induction components to understand the forces driving the bond formation. researchgate.net

Table 2: Hypothetical Calculated Halogen Bond Properties with a Generic Lewis Base (Y)

| Interaction | Predicted Interaction Energy (kcal/mol) | Predicted Bond Length (X···Y) | Predicted Bond Angle (C-X···Y) |

|---|---|---|---|

| C-Br···Y | -3.0 to -5.0 | Shorter than sum of van der Waals radii | Approaching 180° |

| C-Cl···Y | -1.5 to -3.0 | Shorter than sum of van der Waals radii | Approaching 180° |

Note: Values are illustrative and based on typical ranges for bromo- and chloro-aromatic compounds.

Experimental Evidence of Specific Intermolecular Interactions (e.g., crystal packing analysis)

While the specific crystal structure of this compound has not been reported, analysis of the crystal packing of analogous compounds reveals the types of intermolecular interactions that are likely to govern its solid-state architecture. X-ray crystallography is the definitive method for observing these interactions.

Halogen Bonds: In the solid state, molecules with halogen substituents frequently form C-X···O, C-X···N, or C-X···X interactions. nih.gov For the title compound, it is highly probable that the bromine and/or chlorine atoms would form halogen bonds with the hydroxyl oxygen of a neighboring molecule.

Hydrogen Bonds: The hydroxyl group is a strong hydrogen bond donor and acceptor. It would be expected to form robust O-H···O hydrogen bonds, creating chains or dimers of molecules in the crystal lattice.

Hirshfeld Surface Analysis: This computational technique is used to visualize and quantify intermolecular contacts within a crystal structure. nih.gov It maps various properties onto the molecule's "surface," highlighting the regions involved in specific interactions. For a molecule like this, a Hirshfeld analysis would likely reveal significant contributions from H···H, O···H, H···Br, and H···Cl contacts, providing a quantitative breakdown of the forces stabilizing the crystal packing. nih.govmdpi.com

Table 3: Common Intermolecular Interactions Observed in Crystals of Analogous Halogenated Aromatic Ethers

| Interaction Type | Donor | Acceptor | Typical Distance / Geometry | Reference Compound Example |

|---|---|---|---|---|

| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl or ether) | O···O distance: ~2.7 - 3.0 Å | Generic substituted ethanols |

| Halogen Bond | C-Br | O (hydroxyl) | Br···O distance: < 3.37 Å (sum of vdW radii) | Halogenated phenyl derivatives researchgate.net |

| Halogen Bond | C-Cl | O (hydroxyl) | Cl···O distance: < 3.27 Å (sum of vdW radii) | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone researchgate.net |

| van der Waals | Aromatic C-H | Aromatic Ring (π-system) | Variable | General aromatic compounds |

Theoretical and Computational Chemistry Studies of 2 2 Bromo 4 Chlorophenoxy Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of 2-(2-bromo-4-chlorophenoxy)ethan-1-ol. These methods offer a detailed view of the molecule at the atomic level.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-31G**, are instrumental in determining its optimized molecular geometry, including bond lengths and angles. researchgate.net Such studies on related halogenated phenols provide a basis for predicting these parameters. researchgate.net

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. mdpi.comdntb.gov.ua A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and predicts sites susceptible to electrophilic and nucleophilic attack. mdpi.com For halogenated aromatic compounds, the electronegative halogen atoms and the oxygen atom of the ether linkage are expected to be regions of high electron density.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.5 to 6.5 eV |

| Dipole Moment | 2.0 to 3.0 D |

Ab Initio Calculations for Reaction Pathways and Energetics of Transformations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, are employed to study the reaction mechanisms involving this compound. These calculations can map out the potential energy surface for various transformations, identifying transition states and calculating activation energies. For instance, studies on the decomposition of related chlorophenols have utilized these methods to understand reaction kinetics and pathways, such as the formation of chlorophenoxy radicals. nih.gov This approach can be applied to predict the energetics of reactions like ether cleavage, oxidation of the alcohol group, or substitution reactions on the aromatic ring of this compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment.

Prediction of Preferred Conformations and Flexibility in Different Environments

The ethan-1-ol side chain of this compound introduces conformational flexibility. MD simulations can explore the potential energy landscape to identify the most stable conformations (rotamers) of this side chain. Studies on similar flexible molecules, like halohydrins, have shown that certain orientations are strongly preferred. nih.gov In the case of this compound, intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygen, could play a significant role in stabilizing specific conformations. The flexibility of the molecule can also be assessed in different environments, such as in vacuum versus in a solvent, to understand how intermolecular forces influence its shape. nih.gov

| Conformation | Dihedral Angle Range (°) | Predicted Relative Stability |

|---|---|---|

| Gauche | ~60° | High (potentially stabilized by intramolecular H-bonding) |

| Anti | ~180° | Moderate |

| Eclipsed | ~0°, 120° | Low (steric hindrance) |

Simulation of Intermolecular Interactions with Solvent Molecules

MD simulations are also invaluable for studying how this compound interacts with solvent molecules. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can analyze the formation and dynamics of hydrogen bonds between the hydroxyl group of the solute and the solvent. The simulation can also reveal details about the solvation shell and the orientation of solvent molecules around the hydrophobic aromatic part and the hydrophilic alcohol group. This information is crucial for understanding its solubility and behavior in solution.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Halogenated Aryl Ethers

Cheminformatics and QSPR modeling are computational tools used to establish relationships between the chemical structure of a molecule and its physicochemical properties. For a class of compounds like halogenated aryl ethers, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and octanol-water partition coefficient (log K_ow). nih.gov

These models are built by calculating a variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for a set of related compounds with known experimental properties. Statistical methods are then used to create a mathematical equation that links the descriptors to the property of interest. Such models, once validated, can be used to predict the properties of new or untested compounds like this compound, saving time and resources. The development of robust QSAR models for halogenated aromatic compounds has shown good utility across multiple chemical classes. nih.gov

Reactivity and Derivatization Chemistry of 2 2 Bromo 4 Chlorophenoxy Ethan 1 Ol

Reactions Involving the Hydroxyl Functional Group

The primary alcohol (-CH₂OH) group is a versatile site for chemical modification, enabling a variety of transformations that alter the molecule's physical and chemical properties.

The hydroxyl group of 2-(2-Bromo-4-chlorophenoxy)ethan-1-ol can readily undergo esterification. This reaction typically involves treating the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. For instance, reacting the compound with a carboxylic acid would yield the corresponding ester. A related compound, 2-Phenoxyethanol (B1175444), can form esters like 2-Phenoxyethyl isobutyrate. europa.eufinerchem.com This suggests that this compound would react similarly to produce a variety of esters.

Etherification, the conversion of the alcohol to an ether, can be achieved through methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide to form a new ether linkage. Given that 2-phenoxyethanol is synthesized by reacting sodium phenolate (B1203915) with 2-chloroethanol (B45725), the hydroxyl group of the target compound can be expected to exhibit typical alcohol reactivity for ether formation. acs.org

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (R-COO-CH₂CH₂-O-Ar) |

| Esterification | Acyl Chloride (R-COCl) + Base | Ester (R-COO-CH₂CH₂-O-Ar) |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether (R'-O-CH₂CH₂-O-Ar) |

Ar represents the 2-bromo-4-chlorophenyl group.

As a primary alcohol, the ethan-1-ol portion of the molecule can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. khanacademy.org Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the alcohol to 2-(2-bromo-4-chlorophenoxy)acetaldehyde. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would lead to the formation of 2-(2-bromo-4-chlorophenoxy)acetic acid. europa.eu

The alcohol moiety is already in a reduced state. Therefore, reduction reactions would not target this functional group. However, other parts of the molecule, if modified to contain reducible groups (e.g., a nitro group on the aromatic ring), could undergo reduction without affecting the hydroxyl group, using specific reducing agents.

For analytical techniques such as gas chromatography (GC), it is often necessary to derivatize polar compounds to increase their volatility and thermal stability. numberanalytics.com The hydroxyl group in this compound makes it polar and less suitable for direct GC analysis. phenomenex.com

Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. phenomenex.comwikipedia.org This is achieved by reacting the alcohol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The resulting TMS ether is significantly more volatile and less polar, leading to improved chromatographic performance with sharper peaks and better resolution. phenomenex.com The general order of ease for silylation is alcohols > phenols > carboxylic acids > amines, making the primary alcohol in the target compound highly susceptible to this derivatization. sigmaaldrich.com

Reactions of the Halogenated Aromatic Ring

The 2-bromo-4-chlorophenyl ring is subject to reactions typical of aromatic compounds, primarily electrophilic and nucleophilic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents already present: the ether linkage (-OCH₂CH₂OH), the bromine atom (-Br), and the chlorine atom (-Cl).

Electrophilic Aromatic Substitution (EAS) In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. The existing substituents determine the rate and position of the incoming electrophile. libretexts.org

-OCH₂CH₂OH group: The ether oxygen has lone pairs of electrons that it can donate to the ring through resonance. This increases the electron density of the ring, making it more reactive towards electrophiles. This effect is known as activation, and it directs incoming electrophiles to the ortho and para positions relative to the ether group. organicchemistrytutor.comlibretexts.org

-Br and -Cl groups: Halogens are deactivating groups because their high electronegativity withdraws electron density from the ring inductively, making the ring less reactive. wikipedia.org However, they also have lone pairs that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com

In this compound, the positions ortho and para to the strongly activating ether group are already occupied by the bromo and chloro substituents. The remaining open positions are C3, C5, and C6. The activating ether group directs substitution to the C6 position (ortho) and the C4 position (para, blocked by Cl). The deactivating halogen groups also direct ortho and para. The bromine at C2 directs to C4 (para, blocked) and C6 (ortho). The chlorine at C4 directs to C2 (ortho, blocked by Br) and C6 (ortho). Therefore, all substituents preferentially direct incoming electrophiles to the C6 position. This strong directing effect makes the C6 position the most likely site for electrophilic attack in reactions like nitration, sulfonation, or further halogenation. masterorganicchemistry.com

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent (Position) | Effect on Reactivity | Directing Preference | Favored Position for Substitution |

|---|---|---|---|

| -OR (C1) | Activating | Ortho, Para | C6 (ortho) |

| -Br (C2) | Deactivating | Ortho, Para | C6 (ortho) |

| -Cl (C4) | Deactivating | Ortho, Para | C6 (ortho) |

Nucleophilic Aromatic Substitution (SNAr) Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org This reaction is generally difficult for electron-rich aromatic rings and requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

The aromatic ring of this compound has two halogen substituents, which are weakly deactivating, and an activating ether group. Without strong EWGs, the ring is not sufficiently activated for SNAr reactions under standard conditions. masterorganicchemistry.com However, under forcing conditions (e.g., high temperature and pressure with a strong nucleophile), substitution of one of the halogens might be possible. In such cases, the relative reactivity of the carbon-halogen bond becomes important. Generally, in SNAr, the rate-determining step is the initial attack of the nucleophile, and the reactivity order is often F > Cl > Br > I, because the more electronegative halogen better stabilizes the intermediate carbanion (Meisenheimer complex). masterorganicchemistry.com

Halogen exchange reactions, such as the Finkelstein reaction, are typically used for alkyl halides. iaea.org Applying these to aryl halides is more challenging and often requires metal catalysis. science.gov It is possible to replace an aryl bromide with a chloride using reagents like cuprous chloride in the presence of a complexing agent. google.com Conversely, converting an aryl chloride to an aryl bromide is generally less favorable. sciencemadness.org

For this compound, a selective halogen exchange would depend on the specific reaction conditions and catalyst used. The carbon-bromine bond is generally weaker and longer than the carbon-chlorine bond, which might suggest it is more reactive towards certain types of substitution. chemistryguru.com.sg For example, in metal-catalyzed cross-coupling reactions, aryl bromides are typically more reactive than aryl chlorides. Therefore, a selective reaction at the C-Br position might be achievable under carefully controlled catalytic conditions.

Exploration of this compound as a Synthetic Intermediate

While specific research extensively detailing the use of this compound as a synthetic intermediate is limited in publicly available literature, its structure suggests significant potential for this role. The presence of a primary alcohol, a halogenated aromatic ring, and an ether linkage provides multiple sites for chemical modification. This allows it to serve as a versatile building block for the synthesis of more complex molecules.

Synthesis of Complex Polyfunctionalized Derivatives

The primary alcohol group in this compound is a key handle for derivatization. Standard organic transformations can be employed to convert the hydroxyl group into a variety of other functional groups, thereby enabling the synthesis of a wide range of polyfunctionalized derivatives.

One example of such a derivatization is the synthesis of amides, as demonstrated by the preparation of 2-(2-bromo-4-chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one chemdiv.com. This transformation highlights the utility of the alcohol functionality for creating more complex structures.

The reactivity of the hydroxyl group can be exploited in several ways:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions will yield the corresponding esters. This is a common strategy for modifying the biological activity of a molecule.

Etherification: Further ether linkages can be formed by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of compounds with unique reactivity.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard halogenating agents, creating a new site for nucleophilic substitution.

These potential transformations are summarized in the table below.

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Utility |

| Esterification | Carboxylic acid (acid catalysis), Acyl chloride (base) | Ester | Prodrug synthesis, modification of lipophilicity |

| Etherification | Alkyl halide, base (e.g., NaH) | Ether | Introduction of new side chains |

| Oxidation | PCC, DMP (for aldehyde); KMnO4, Jones reagent (for carboxylic acid) | Aldehyde, Carboxylic acid | Further synthetic transformations |

| Halogenation | SOCl2, PBr3 | Alkyl halide | Nucleophilic substitution reactions |

Utility in Accessing New Chemical Scaffolds and Ring Systems

The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up possibilities for cross-coupling reactions, which are powerful tools for the construction of new chemical scaffolds. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds at the positions of the halogen atoms. The differential reactivity of the C-Br and C-Cl bonds might allow for selective functionalization.

Furthermore, intramolecular reactions could be designed to construct new ring systems. For example, if the ethanol (B145695) side chain is modified to contain a suitable nucleophile, an intramolecular cyclization could lead to the formation of a heterocyclic ring. The specific ring system formed would depend on the nature of the introduced functional group and the reaction conditions.

The potential for this compound to be used in the synthesis of poly(aryl ether)s is also noteworthy, given that these polymers are often synthesized via nucleophilic aromatic substitution reactions involving halogenated aryl compounds datapdf.comresearchgate.net.

Photochemical Reactivity and Light-Induced Transformationsnih.gov

The photochemical behavior of halogenated aryl ethers is an area of active research, and this compound, with its bromo- and chloro-substituted aromatic ring, is expected to exhibit interesting photoreactivity nih.gov.

Investigation of Photoreactivity of Halogenated Aryl Ethersnih.gov

Halogenated aromatic compounds are known to undergo photolytic cleavage of the carbon-halogen bond upon irradiation with UV light. The energy of the absorbed photon can lead to homolytic cleavage, generating an aryl radical and a halogen atom. The resulting aryl radical is a highly reactive intermediate that can undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent, reaction with other radical species, or intramolecular cyclization.

For this compound, the C-Br bond is generally more susceptible to photolytic cleavage than the C-Cl bond due to its lower bond dissociation energy. Therefore, selective de-bromination could potentially be achieved under controlled photochemical conditions.

The general mechanism for the photoreactivity of halogenated aryl ethers can be described as follows:

Excitation: The molecule absorbs a photon of light, promoting it to an excited electronic state.

Carbon-Halogen Bond Cleavage: In the excited state, the carbon-halogen bond cleaves, forming an aryl radical and a halogen radical.

Subsequent Reactions: The aryl radical can then participate in various reactions, leading to the formation of new products.

Mechanistic Investigation of Photo-Carboxylation Processesnih.gov

A particularly interesting photochemical transformation of halogenated compounds is photo-carboxylation, where a carboxylic acid group is introduced into the molecule. This reaction typically involves the photogenerated aryl radical reacting with carbon dioxide. Photoredox catalysis has emerged as a powerful tool for such transformations, allowing for the dearomative carboxylation of arenes with CO2 under mild conditions digitellinc.com.

While specific studies on the photo-carboxylation of this compound are not available, the general mechanism for the photo-carboxylation of a halogenated aryl ether can be postulated. The photolytically generated aryl radical can be trapped by carbon dioxide to form a carboxyl radical, which can then be reduced and protonated to yield the corresponding carboxylic acid.

Catalytic methods for remote carboxylation of halogenated aliphatic hydrocarbons have also been developed, which proceed via catalyst migration along a hydrocarbon chain nih.govum.es. While this specific compound has an aromatic core, the principles of activating C-H bonds for carboxylation are an area of ongoing research researchgate.net.

The potential for light-induced transformations of this compound makes it an interesting substrate for further photochemical investigation. The ability to selectively functionalize the aromatic ring using light would provide a powerful synthetic tool for creating novel and complex molecules.

Environmental Chemical Transformation Pathways of 2 2 Bromo 4 Chlorophenoxy Ethan 1 Ol

Abiotic Degradation Mechanisms

Abiotic degradation involves chemical transformation without the intervention of living organisms, driven by environmental factors like sunlight, water, and redox conditions.

Photolytic Degradation Studies in Aqueous and Atmospheric Environments

Photolytic degradation, or photolysis, is a primary abiotic pathway for many aromatic compounds in the environment, initiated by the absorption of solar radiation. For compounds structurally similar to 2-(2-Bromo-4-chlorophenoxy)ethan-1-ol, such as phenoxy herbicides and polybrominated diphenyl ethers (PBDEs), photolysis can lead to the cleavage of carbon-halogen or ether bonds. nih.govresearchgate.net

In aqueous environments, direct photolysis may occur if the molecule absorbs light in the solar spectrum. Indirect photolysis can also be significant, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH). wikipedia.org The degradation of the phenoxy herbicide MCPA, for instance, can be initiated by hydroxyl radical attack, leading to the cleavage of the ether linkage. wikipedia.org A similar mechanism could be proposed for this compound, potentially yielding 2-bromo-4-chlorophenol (B154644).

In atmospheric environments, gas-phase reactions with hydroxyl radicals are a major degradation pathway for volatile and semi-volatile organic compounds. While data for this specific compound is unavailable, it is plausible that such reactions would contribute to its atmospheric degradation. Photolysis is a recognized transformation process for PBDEs, which can be broken down into less brominated, and sometimes more toxic, congeners. researchgate.net

Table 1: Potential Photolytic Degradation Pathways

| Pathway | Description | Potential Products |

|---|---|---|

| Ether Bond Cleavage | Scission of the C-O-C ether linkage, a common pathway for phenoxy compounds. wikipedia.org | 2-Bromo-4-chlorophenol, Ethylene (B1197577) glycol |

| Reductive Dehalogenation | Cleavage of the carbon-bromine or carbon-chlorine bond, observed in brominated compounds. nih.gov | 2-(4-Chlorophenoxy)ethan-1-ol, 2-(2-Bromophenoxy)ethan-1-ol |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring, often mediated by reactive oxygen species. | Hydroxylated derivatives |

Hydrolytic Stability and Identification of Transformation Products

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in compounds like this compound is generally stable and resistant to hydrolysis under neutral pH conditions typical of most environmental compartments. wikipedia.orgnih.gov

Cleavage of ether bonds typically requires extreme conditions, such as the presence of strong acids or bases, which are not common in the environment. wikipedia.org For phenoxy acid herbicides, hydrolysis is primarily relevant for their ester forms, converting them to the corresponding acid, rather than cleaving the more stable ether bond. nih.gov Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound itself in soil or water. Transformation products resulting from hydrolysis are unlikely unless catalyzed by specific enzymatic processes.

Redox Transformation Pathways in Anaerobic and Aerobic Systems

Redox (reduction-oxidation) reactions are critical in determining the fate of halogenated organic compounds.

Anaerobic Systems: In oxygen-depleted environments such as saturated soils, sediments, and groundwater, reductive dehalogenation is a key transformation pathway. nih.gov Microorganisms, and in some cases abiotic minerals, can mediate the removal of halogen substituents (Br, Cl) and their replacement with hydrogen. For structurally related polybrominated diphenyl ethers (PBDEs), anaerobic reductive debromination is a major degradation route, often resulting in the formation of lower-brominated congeners. nih.govresearchgate.net It is highly probable that under anaerobic conditions, this compound would undergo sequential reductive dehalogenation, with the carbon-bromine bond typically being more susceptible to cleavage than the carbon-chlorine bond.

Aerobic Systems: In the presence of oxygen, oxidative degradation pathways prevail. Oxidation of phenolic compounds can be initiated by reactive oxygen species or catalyzed by mineral surfaces (e.g., manganese dioxide). acs.org This can lead to hydroxylation of the aromatic ring, followed by ring cleavage. For brominated phenols, oxidation processes can lead to the formation of brominated intermediates, such as quinones. researchgate.net

Biotic Transformation Studies in Environmental Matrices (Microbial Degradation Mechanisms, Non-Toxicological)

Microbial degradation is often the most significant process determining the ultimate environmental fate of persistent organic pollutants. mdpi.comnih.gov

Enzymatic Transformation Pathways (e.g., dehalogenation, ether cleavage) in Model Systems

Microorganisms have evolved a diverse array of enzymes capable of degrading complex xenobiotic compounds. nih.gov For this compound, two primary enzymatic attacks are probable: ether cleavage and dehalogenation.

Ether Cleavage: The cleavage of the ether bond is the well-documented initial step in the aerobic biodegradation of many phenoxy herbicides, including 2,4-D and MCPA. wikipedia.orgnih.gov This reaction is often catalyzed by α-ketoglutarate-dependent dioxygenases, such as the TfdA enzyme in 2,4-D-degrading bacteria. wikipedia.orgnih.gov This enzymatic action would split this compound into 2-bromo-4-chlorophenol and ethylene glycol. The resulting phenol (B47542) could then be further degraded.

Dehalogenation: Dehalogenating enzymes, or dehalogenases, catalyze the cleavage of carbon-halogen bonds. mdpi.comnih.gov This can occur through several mechanisms:

Reductive dehalogenation: As mentioned for anaerobic systems, this involves the replacement of a halogen with a hydrogen atom and is a key process for highly halogenated compounds. nih.gov

Oxygenolytic dehalogenation: Monooxygenase or dioxygenase enzymes incorporate oxygen into the substrate, leading to an unstable intermediate that subsequently releases the halide ion. mdpi.com

Hydrolytic dehalogenation: A halogen atom is replaced by a hydroxyl group from water. mdpi.com

Given the structure of the target compound, both dehalogenation of the aromatic ring and cleavage of the ether bond are plausible initial steps in its microbial degradation.

Identification and Characterization of Microbial Transformation Products

While no specific microbial transformation products have been identified for this compound, a predictive pathway can be constructed based on the degradation of analogous compounds like 2,4-D. nih.govjuniperpublishers.com

The primary degradation pathway would likely begin with the enzymatic cleavage of the ether linkage to form 2-bromo-4-chlorophenol . wikipedia.orgsemanticscholar.org This intermediate is then typically hydroxylated by a phenol hydroxylase to form a halogenated catechol (e.g., 3-bromo-5-chlorocatechol ). This dihydroxylated aromatic ring is susceptible to cleavage by catechol dioxygenases, which break open the ring between or adjacent to the hydroxyl groups. The resulting aliphatic acids are then funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

Alternatively, initial dehalogenation could lead to compounds like 2-(4-chlorophenoxy)ethan-1-ol or 2-(2-bromophenoxy)ethan-1-ol , which would then undergo similar ether cleavage and ring-opening sequences.

Table 2: Potential Microbial Transformation Products and Pathways

| Initial Enzymatic Attack | Primary Product | Secondary Product | Subsequent Fate |

|---|---|---|---|

| Ether Cleavage (Dioxygenase) | 2-Bromo-4-chlorophenol | Ethylene glycol | Hydroxylation to bromochlorocatechol, followed by aromatic ring cleavage. |

| Reductive Debromination | 2-(4-Chlorophenoxy)ethan-1-ol | Bromide ion | Ether cleavage to form 4-chlorophenol, followed by degradation. |

| Reductive Dechlorination | 2-(2-Bromophenoxy)ethan-1-ol | Chloride ion | Ether cleavage to form 2-bromophenol, followed by degradation. |

Sorption and Mobility Studies in Environmental Compartments of this compound

The environmental transport and ultimate fate of this compound are critically influenced by its sorption and mobility characteristics within various environmental compartments. Sorption, the process by which a chemical binds to solid particles such as soil and sediment, directly governs its concentration in the aqueous phase and, consequently, its potential for leaching into groundwater or transport via surface runoff. The mobility of this compound is, therefore, inversely related to its degree of sorption. While direct experimental data on this compound is not available in peer-reviewed literature, its behavior can be inferred from studies on structurally analogous compounds, including halogenated phenols, phenoxy herbicides, and other substituted phenoxy compounds.

Interaction with Soil Organic Matter and Sediments

The interaction of organic compounds with soil and sediment is a complex process influenced by the chemical's properties and the composition of the solid matrix. For non-ionic, hydrophobic compounds, sorption is primarily driven by partitioning into the soil organic matter (SOM). The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify this tendency. A higher Koc value indicates stronger sorption to organic matter and lower mobility.

For this compound, several structural features are expected to dictate its interaction with SOM and sediments:

Aromatic Ring and Halogenation: The presence of a phenyl ring substituted with both bromine and chlorine atoms imparts a significant degree of hydrophobicity to the molecule. Halogenated aromatic compounds generally exhibit a strong affinity for organic matter. The sorption of these types of compounds is often positively correlated with the organic carbon content of the soil or sediment.

Ethanol (B145695) Group: The hydroxyl (-OH) group in the ethan-1-ol side chain introduces polarity to the molecule. This functional group is capable of forming hydrogen bonds with functional groups present in soil organic matter, such as carboxylic and phenolic groups. This can enhance sorption beyond simple hydrophobic partitioning. However, the increased polarity and water solubility conferred by the hydroxyl group can also potentially increase its mobility compared to more nonpolar analogues.

Research on similar compounds supports these inferences. For instance, studies on chlorinated phenols have demonstrated that their sorption intensity increases with the organic matter content of the sorbent. The sorption of phenoxy herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) is also strongly influenced by soil organic matter.

The interaction mechanisms are multifaceted and can include:

Hydrophobic Partitioning: The nonpolar aromatic portion of the molecule partitions into the lipophilic domains of soil organic matter.

Hydrogen Bonding: The hydroxyl group of the ethan-1-ol side chain can act as both a hydrogen bond donor and acceptor, forming bonds with polar functional groups on the surface of organic matter and some clay minerals.

The following table presents sorption data for compounds structurally related to this compound, illustrating the range of expected sorption behaviors.

| Compound | Compound Type | Log Koc (L/kg) | Reference Compound |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxy Herbicide | 1.30 - 2.78 | Yes |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Phenoxy Herbicide | 2.30 - 3.26 | Yes |

| 4-Chlorophenol | Halogenated Phenol | 2.39 | Yes |

| 2,4-Dichlorophenol | Halogenated Phenol | 2.80 | Yes |

| 2,4,6-Trichlorophenol | Halogenated Phenol | 3.38 | Yes |

| 4-Bromophenol | Halogenated Phenol | 2.59 | Yes |

| 2-Phenoxyethanol (B1175444) | Other | 1.16 (estimated) | Yes |

Data compiled from various literature sources for illustrative purposes.

Influence on Environmental Partitioning and Distribution

The sorption characteristics of this compound are a primary determinant of its partitioning and distribution in the environment. Based on its structure, the compound is expected to exhibit moderate sorption to soil and sediment, leading to the following distribution patterns:

Soil and Groundwater: In terrestrial environments, the compound's mobility will be moderate. In soils with high organic matter content, a significant fraction of the compound will be sorbed, limiting its downward movement. However, in sandy soils with low organic content, the potential for leaching to groundwater is increased. The presence of the polar ethanol group may enhance its mobility in water compared to more hydrophobic halogenated compounds.

Aquatic Systems: In aquatic environments, this compound is expected to partition between the water column and bottom sediments. The extent of this partitioning will depend on the organic carbon content of the sediments. Over time, sediments can act as a sink for the compound, but they can also become a long-term source through desorption processes.

The environmental mobility of a chemical in soil can be classified based on its Koc value. The table below provides a general classification scheme.

| Koc (L/kg) | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slight |

| > 5000 | Immobile |

Classification based on McCall et al. (1981).

Considering the Log Koc values of analogous compounds, which range from approximately 1.16 for 2-phenoxyethanol to over 3.0 for some trichlorinated phenols, it is reasonable to estimate that the Koc for this compound would fall in the range of several hundred to a few thousand L/kg. This would place it in the Medium to Low mobility class. This estimation suggests that while the compound will be somewhat retained in soils rich in organic matter, it still possesses the potential to migrate into subsurface environments and aquatic systems.

Advanced Analytical Methodologies for Research Applications with 2 2 Bromo 4 Chlorophenoxy Ethan 1 Ol

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are fundamental for the separation of "2-(2-Bromo-4-chlorophenoxy)ethan-1-ol" from starting materials, byproducts, and degradation products, as well as for the critical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally unstable compounds. For "this compound," reversed-phase HPLC (RP-HPLC) is a particularly suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Method development for this compound would likely involve a C18 column, which is effective for separating aromatic and moderately polar compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, would be optimal for resolving a mixture of related compounds with varying polarities, such as the starting materials (e.g., 2-bromo-4-chlorophenol) and potential byproducts. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) would be incorporated into the mobile phase. sielc.com

Detection is commonly achieved using a UV detector, typically set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance, likely in the range of 254 nm. researchgate.net The purity of "this compound" can be assessed by the area percentage of its peak in the chromatogram relative to the total area of all peaks.

Table 1: Illustrative HPLC Parameters for the Analysis of "this compound" and Related Compounds

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 60% B to 65% B; 5-35 min: 65% B to 75% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting parameters for method development, based on established methods for similar compounds. researchgate.net

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself has a relatively high boiling point, it can be analyzed by GC, particularly for monitoring the presence of more volatile starting materials or byproducts in a reaction mixture. researchgate.netastm.org

For direct analysis, a high-temperature capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable. The oven temperature would need to be programmed to ramp up to a sufficiently high temperature to ensure elution of the compound. However, a more common approach for analyzing compounds with hydroxyl groups by GC is derivatization. Silylation, for instance, replaces the active hydrogen of the alcohol with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and improving its chromatographic peak shape. mdpi.com

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective for these analyses. GC-MS is particularly valuable as it provides both retention time information for separation and mass spectral data for identification. semanticscholar.org

Table 2: Representative GC Conditions for "this compound" Analysis

| Parameter | Condition |

| Column | SH-Rxi-5Sil-MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.7 mL/min |

| Injector Temp. | 280 °C |

| Oven Program | 80°C (2 min), then 5°C/min to 280°C (8 min) |

| Detector | Mass Spectrometer (MS) |

| Injection Mode | Splitless |

These parameters are based on general methods for the GC-MS analysis of similar bioactive compounds and would require optimization. phcogj.com

Mass Spectrometry for Transformation Product Identification and Mechanistic Insights

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of "this compound" and for elucidating the structure of its transformation products.

Ultra-high resolution mass spectrometry, utilizing technologies like Fourier Transform Ion Cyclotron Resonance (FTICR-MS) and Orbitrap-MS, provides extremely accurate mass measurements. This precision allows for the unambiguous determination of the elemental formula of the parent compound and its metabolites or degradation products. For a molecule like "this compound," the distinct isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) create a characteristic isotopic cluster for the molecular ion. savemyexams.comdocbrown.info High-resolution MS can resolve these isotopic peaks and confirm the presence of these specific halogens in the molecule.

Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. econference.io The exact mass measurement of these ions can then be used to calculate the elemental composition with a high degree of confidence.

Table 3: Predicted m/z Values for Isotopologues of [M+H]+ of "this compound" (C8H9BrClO2)+

| Isotopologue | Exact Mass (Da) |

| C8H979Br35ClO2 | 249.9553 |

| C8H981Br35ClO2 | 251.9532 |

| C8H979Br37ClO2 | 251.9523 |

| C8H981Br37ClO2 | 253.9503 |